(E)-N-methoxy-1-pyridin-3-ylethanimine
Description
(E)-N-methoxy-1-pyridin-3-ylethanimine is a pyridine-derived imine compound characterized by a methoxy-substituted nitrogen and an ethanimine backbone. Its (E)-stereochemistry arises from the spatial arrangement of substituents around the C=N bond, which influences its reactivity and physical properties.
Properties
CAS No. |
121453-74-5 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(E)-N-methoxy-1-pyridin-3-ylethanimine |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11-2)8-4-3-5-9-6-8/h3-6H,1-2H3/b10-7+ |
InChI Key |
GQVZJNQBBQXBLM-JXMROGBWSA-N |
SMILES |
CC(=NOC)C1=CN=CC=C1 |
Isomeric SMILES |
C/C(=N\OC)/C1=CN=CC=C1 |
Canonical SMILES |
CC(=NOC)C1=CN=CC=C1 |
Synonyms |
Ethanone, 1-(3-pyridinyl)-, O-methyloxime (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following table compares (E)-N-methoxy-1-pyridin-3-ylethanimine with structurally related pyridine compounds cataloged in commercial and academic sources. Key parameters include molecular formula, substituents, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Source/Application |
|---|---|---|---|---|
| (E)-N-methoxy-1-pyridin-3-ylethanimine | C₈H₁₁N₂O | 151.19 | Pyridin-3-yl, N-methoxy, ethanimine | Hypothetical/Synthetic intermediate |
| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | C₁₃H₁₈N₂O₂ | 246.30 | Methoxy, pyrrolidinyl, acetyl | Catalytic studies, ligand synthesis |
| (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime | C₂₁H₃₅FN₂O₂Si | 414.61 | Fluoropyridine, silyl ether, oxime | Pharmaceutical intermediates |
| (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol | C₁₇H₂₈FN₂O₂Si | 368.50 | Fluoropyridine, silyl ether, methanol | Materials science, drug discovery |
Key Observations:
Structural Complexity : (E)-N-methoxy-1-pyridin-3-ylethanimine is simpler in structure compared to silyl-protected or fluorinated analogs, which may enhance its reactivity in nucleophilic or coordination reactions .
Functional Groups : Unlike its fluorinated or silyl ether-containing analogs, the absence of electron-withdrawing groups (e.g., fluorine) or bulky protective groups (e.g., tert-butyldimethylsilyl) in (E)-N-methoxy-1-pyridin-3-ylethanimine suggests distinct solubility and steric properties.
Limitations and Gaps in Literature
- No crystallographic data (e.g., SHELX-refined structures) or spectroscopic analyses (e.g., NMR, IR) are publicly documented, hindering direct comparison with analogs.
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